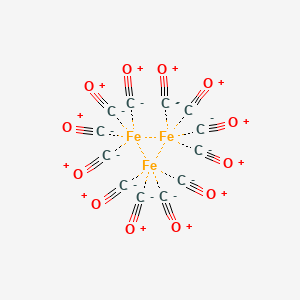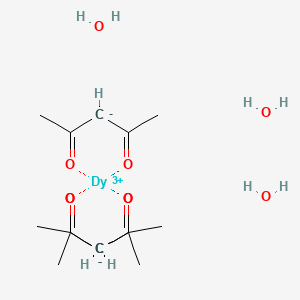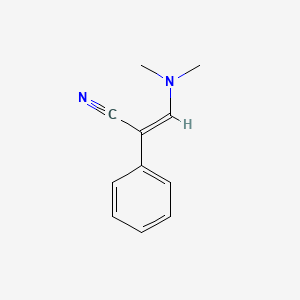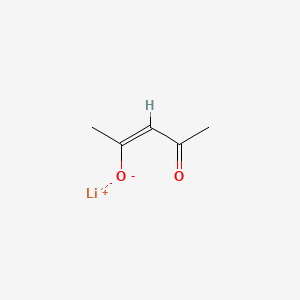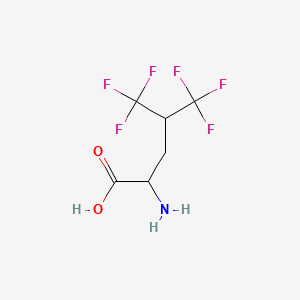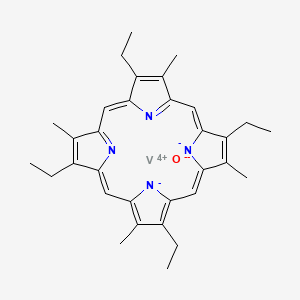
Vanadium(IV) etioporphyrin III oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of vanadium(IV) complexes often involves reactions under controlled conditions to achieve the desired oxidation state and coordination environment. For example, the exposure of vanadium(II) complexes to dioxygen or O-atom-transfer reagents can yield vanadium(IV) oxo complexes, which can further be manipulated to achieve various coordination geometries and properties (King et al., 2014).
Molecular Structure Analysis
Vanadium(IV) complexes typically exhibit square-pyramidal or distorted octahedral geometries, with vanadium coordinated to oxygen and nitrogen donors from porphyrin ligands. The structure of these complexes can be highly dependent on the ligands and the synthesis conditions, leading to a variety of molecular arrangements that influence the compound's properties and reactivity (Yamashita et al., 2016).
Applications De Recherche Scientifique
Geochemistry and Ecotoxicity : Vanadium, including its forms like vanadium(IV), plays a significant role in the biogeosphere, impacting the global biogeochemical cycle. Its speciation, interactions with solid solutions, and ecotoxicity are areas of active research. It is essential for some cyanolichens and algae but can be toxic at high concentrations due to interference with phosphate biomolecules (Gustafsson, 2019).
Catalytic Demetallization : Oxovanadium(IV) compounds, including etioporphyrin, interact with various catalysts, which is relevant for catalytic demetallization processes. These interactions were studied using spectroscopic methods, providing insights into the behavior of vanadium-based catalysts (Mitchell et al., 1985).
Electrochemistry : The redox chemistry of vanadium(IV) porphyrins has been investigated using electrochemical techniques. Understanding the redox behavior of vanadium(IV) compounds is crucial for applications in electrochemistry and materials science (Newton & Davis, 1975).
Intelligent Window Coatings : Vanadium(IV) oxide, including its doped forms, is used for creating intelligent window coatings. These coatings exhibit thermochromic properties, which are beneficial for energy-efficient glazing applications (Manning et al., 2004).
Metal Extraction and Separation : The selective extraction of vanadium(IV) over other metals, such as iron, using various solvent extractants is a vital process in hydrometallurgy. This separation technique is important for recovering vanadium from different sources (Tavakoli & Dreisinger, 2014).
Photocatalysis : Vanadium-substituted materials show promising results in photocatalysis, such as in the decomposition of organic molecules. The role of vanadium in modulating the electronic environment in these materials is crucial for enhancing photocatalytic activity (Ooms et al., 2009).
Safety And Hazards
Orientations Futures
Vanadium oxides, including Vanadium(IV) etioporphyrin III oxide, offer unique electrical, optical, optoelectronic, and magnetic properties, which could be manipulated for various applications . There are still rewarding challenges related to their controlled elaboration and the investigation of their responsive properties .
Propriétés
IUPAC Name |
oxygen(2-);2,7,12,17-tetraethyl-3,8,13,18-tetramethylporphyrin-22,23-diide;vanadium(4+) |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H36N4.O.V/c1-9-21-17(5)25-14-30-23(11-3)19(7)27(35-30)16-32-24(12-4)20(8)28(36-32)15-31-22(10-2)18(6)26(34-31)13-29(21)33-25;;/h13-16H,9-12H2,1-8H3;;/q2*-2;+4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFSZZMVZLBUSQC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C2=CC3=C(C(=C([N-]3)C=C4C(=C(C(=N4)C=C5C(=C(C(=N5)C=C1[N-]2)C)CC)C)CC)C)CC)C.[O-2].[V+4] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H36N4OV |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
543.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Vanadium(IV) etioporphyrin III oxide | |
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


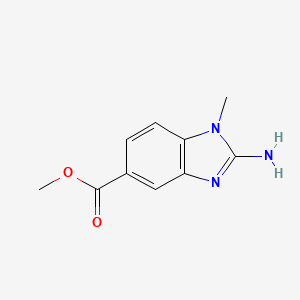
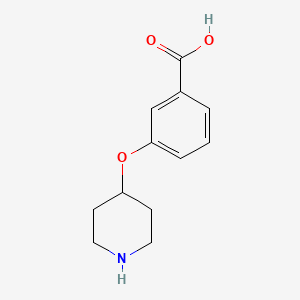
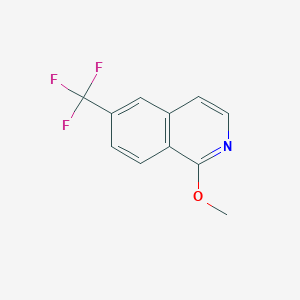
![7-Ethynyl-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1144146.png)
